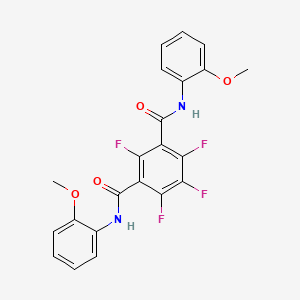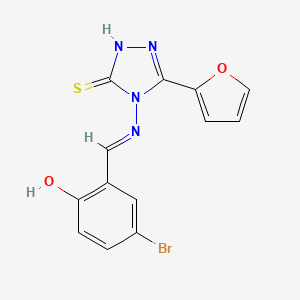
2,4,5,6-Tetrafluoro-N,N'-bis-(2-methoxy-phenyl)-isophthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide is a synthetic organic compound characterized by its unique structure, which includes multiple fluorine atoms and methoxy groups attached to an isophthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5,6-tetrafluoroisophthalic acid and 2-methoxyaniline.
Amidation Reaction: The key step involves the formation of the amide bond between the isophthalic acid and the aniline derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide may involve optimized reaction conditions, such as:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for precise control of reaction parameters.
Efficient Purification: Employing efficient purification methods like continuous chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Medicinal Chemistry: Researchers may explore its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of novel organic compounds.
Wirkmechanismus
The mechanism of action of 2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: The pathways involved can vary, but may include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5,6-Tetrafluoro-N,N’-bis-(2-hydroxy-phenyl)-isophthalamide: Similar structure but with hydroxyl groups instead of methoxy groups.
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methyl-phenyl)-isophthalamide: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2,4,5,6-Tetrafluoro-N,N’-bis-(2-methoxy-phenyl)-isophthalamide is unique due to the presence of both fluorine atoms and methoxy groups, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C22H16F4N2O4 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2,4,5,6-tetrafluoro-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16F4N2O4/c1-31-13-9-5-3-7-11(13)27-21(29)15-17(23)16(19(25)20(26)18(15)24)22(30)28-12-8-4-6-10-14(12)32-2/h3-10H,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
QOZQSEUKXOLROZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)C(=O)NC3=CC=CC=C3OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980203.png)



![3-(4-isobutylphenyl)-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980222.png)
![methyl 2-{[(2E)-3-(2-furyl)-2-propenoyl]amino}benzoate](/img/structure/B11980225.png)
![9-Chloro-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11980232.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11980239.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-{(2Z)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11980248.png)


![2-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]propanamide](/img/structure/B11980258.png)

